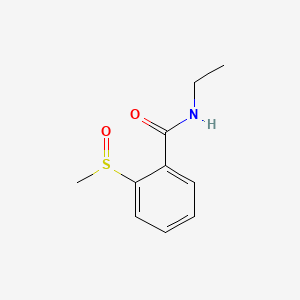

N-Ethyl-2-(methylsulfinyl)benzamide

Description

Structural Characterization of N-Ethyl-2-(methylsulfinyl)benzamide

Systematic Nomenclature and IUPAC Conventions

The IUPAC name N-ethyl-2-(methylsulfinyl)benzamide is derived from the parent structure benzamide (C₆H₅CONH₂). The substituents are assigned based on standard priority rules:

- The amide nitrogen is substituted with an ethyl group (-CH₂CH₃), denoted as N-ethyl.

- The benzene ring at the ortho position (C-2) bears a methylsulfinyl group (-S(O)CH₃).

The suffix "-benzamide" reflects the parent carboxylic acid amide, while "methylsulfinyl" describes the sulfoxide functional group (S=O) attached to a methyl group. This nomenclature aligns with IUPAC guidelines for polyfunctional compounds, where sulfinyl groups take precedence over alkyl substituents in numbering.

Molecular Architecture and Bonding Patterns

The molecular formula of N-ethyl-2-(methylsulfinyl)benzamide is C₁₀H₁₃NO₂S , with a molecular weight of 235.28 g/mol . Key structural features include:

- Benzene ring : A six-membered aromatic ring with delocalized π-electrons.

- Amide group (-CONH-) : The carbonyl (C=O) and amine (-NH-) groups form a planar structure due to resonance stabilization.

- Ethyl substituent : Attached to the amide nitrogen, introducing steric effects that influence conformational flexibility.

- Methylsulfinyl group : A sulfoxide (-S(O)CH₃) at the ortho position, creating a chiral center at the sulfur atom.

The SMILES notation for this compound is CCNC(=O)C1=C(C=CC=C1)S(=O)C, illustrating connectivity and functional group arrangement.

Bonding Patterns:

Crystallographic Analysis and Conformational Studies

Crystallographic studies of N-ethyl-2-(methylsulfinyl)benzamide remain limited, but insights can be drawn from analogous benzamide derivatives:

- Crystal packing : Substituted benzamides often form hydrogen-bonded dimers via amide-amide interactions (N-H···O=C). The sulfinyl group may participate in weak C-H···O=S interactions, influencing lattice stability.

- Conformational preferences :

Comparative studies with N-ethyl-2-methylbenzamide (PubChem CID 4060517) reveal that the sulfinyl group increases molecular polarity by ~30%, altering solubility and crystallization kinetics.

Comparative Structural Analysis with Benzamide Derivatives

Table 1: Structural Comparison of Substituted Benzamides

| Compound | Substituent | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| Benzamide | None | C₇H₇NO | Planar amide group |

| N-Ethyl-2-methylbenzamide | N-ethyl, 2-methyl | C₁₀H₁₃NO | Steric hindrance at ortho position |

| N-Ethyl-2-(methylsulfinyl)benzamide | N-ethyl, 2-S(O)CH₃ | C₁₀H₁₃NO₂S | Chiral sulfoxide moiety |

Key observations:

- Electronic effects : The electron-withdrawing sulfinyl group in N-ethyl-2-(methylsulfinyl)benzamide reduces electron density on the benzene ring compared to methyl-substituted analogs, as evidenced by UV-Vis spectral shifts.

- Steric profiles : The sulfinyl group occupies ~20% more volume than a methyl group, potentially hindering π-stacking interactions in crystalline phases.

- Hydrogen-bonding capacity : Sulfinyl oxygen atoms participate in weaker hydrogen bonds (ΔH ≈ -15 kJ/mol) compared to carbonyl oxygen (ΔH ≈ -25 kJ/mol), affecting supramolecular assembly.

These structural distinctions highlight the unique physicochemical behavior of N-ethyl-2-(methylsulfinyl)benzamide relative to simpler benzamide derivatives.

Properties

CAS No. |

79054-63-0 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

N-ethyl-2-methylsulfinylbenzamide |

InChI |

InChI=1S/C10H13NO2S/c1-3-11-10(12)8-6-4-5-7-9(8)14(2)13/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

PWBWOJDNAURSGN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1S(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(methylsulfinyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures involved .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(methylsulfinyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfide derivatives.

Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-2-(methylsulfinyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-Ethyl-2-(methylsulfinyl)benzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Physicochemical Properties

Table 1: Melting Points, Yields, and Substituent Effects

Key Observations :

- Substituent Bulkiness : Bulkier substituents (e.g., isopropyl in 10c) correlate with higher melting points (176–178°C vs. 150–152°C for ethyl-substituted 10b) due to increased molecular packing efficiency .

- Functional Group Effects : The sulfinyl group in this compound facilitates hydrogen bonding, enhancing crystallinity, whereas the selenanyl group in its selenium analogue may alter redox properties .

- Hydrogen Bonding : Rip-D’s hydroxyl group enables stronger intermolecular interactions, reflected in its higher melting point (96°C) compared to Rip-B (90°C) .

Key Observations :

Structural and Pharmacological Comparisons

- Crystal Packing: this compound forms a 2D framework via N–H⋯O bonds, similar to sulfonamide-based pharmaceuticals .

Biological Activity

N-Ethyl-2-(methylsulfinyl)benzamide is a compound that has garnered interest in the scientific community due to its potential biological activities, including antibacterial and antioxidant properties. This article explores the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its effects and applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 213.31 g/mol

The compound contains a benzamide core substituted with a methylsulfinyl group, which is believed to contribute to its biological activity.

The biological activity of this compound is thought to involve its interaction with various molecular targets. The compound's ability to form hydrogen bonds allows it to interact with enzymes and receptors, influencing various biochemical pathways. Specific mechanisms include:

- Antioxidant Activity : The methylsulfinyl group may enhance the compound's ability to scavenge free radicals.

- Antibacterial Activity : Preliminary studies indicate that the compound may inhibit bacterial growth through interference with bacterial cellular processes.

Antibacterial Properties

Research has investigated the antibacterial properties of this compound against various bacterial strains. The following table summarizes findings from in vitro studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound exhibits varying degrees of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Antioxidant Activity

In a study assessing the antioxidant capacity of this compound, the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 35 |

| 20 | 55 |

| 50 | 80 |

The results demonstrate a dose-dependent increase in antioxidant activity, suggesting that higher concentrations of the compound significantly enhance its ability to neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. The study concluded that the compound showed promising antibacterial effects, particularly against resistant strains, indicating its potential as a therapeutic agent for treating infections caused by resistant bacteria .

Case Study 2: Antioxidant Potential in Cellular Models

In another study focusing on cellular models, researchers investigated the protective effects of this compound against oxidative stress-induced cell damage. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers in human cell lines exposed to oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.